![molecular formula C8H4ClN3 B3366115 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 131773-48-3](/img/structure/B3366115.png)
2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile
Overview
Description
“2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 131773-48-3 . It has a molecular weight of 177.59 . The compound is solid in physical form and is stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
New chalcones containing a 2-chloroimidazo[1,2-a]pyridine fragment have been synthesized . The synthesis of chalcones containing simultaneously 2-chloroimidazo[1,2-a]pyridine and carbazole fragments was reported . The starting material was available pyridin-2-amine . Methyl ketones 5 and 7 were synthesized and used as methylene components in the Claisen–Schmidt condensation .Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H4ClN3/c9-8-6(5-10)12-4-2-1-3-7(12)11-8/h1-4H . This code provides a specific string of characters that represent the 2D structure of the molecule.Chemical Reactions Analysis
The compound has been utilized in the synthesis of new chalcones . The optical properties of these chalcones have been studied, and their Stokes shifts, forbidden band gap widths, molar absorption coefficients, and fluorescence quantum yields have been determined .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 177.59 . It is stored at temperatures between 2-8°C in an inert atmosphere . The optical and electrochemical properties of a compound can be changed via introduction of various functional groups into the 1-azaindolizine fragment .Scientific Research Applications
Synthesis and Derivative Formation
- 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is used in the synthesis of various derivatives. For example, it is involved in creating imidazo[1,2-a]pyridine derivatives through reactions like condensation, substitution, and reduction (Chien, Thien, Loc, & Sung, 2014). Additionally, it serves as a building block in the conversion to pyrido[1,2-e]purines (Gueiffier, Chavignon, Mavel, Chezal, Teulade, Blache, & Chapat, 1996).
Fluorescence and Phosphorescence Properties
- This compound demonstrates interesting phosphorescent properties. Different positional isomers of 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile exhibit varying phosphorescent colors and can switch colors in response to acid-base vapor stimuli (Li & Yong, 2019).
Chemical Reactions
- The reactivity of 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile is diverse. It participates in cyclization reactions, as seen in the conversion of pyridinium dihalomethylids to 2-aryl-3-haloimidazo[1,2-a]pyridines (Khlebnikov, Kostik, & Kostikov, 1991).
Applications in DNA Detection
- Derivatives of 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile have potential as fluorescent probes for DNA detection. For instance, benzimidazo[1,2-a]quinolines derivatives synthesized from this compound have shown promise for this purpose (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).
Improved Synthesis Methods
- There have been advancements in the synthesis of polychlorinated imidazo[1,2-a]pyridines using 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile. These methods offer more efficient routes to create analogs of chlorinated benzimidazoles (Gudmundsson, Drach, & Townsend, 1997).
Mercury Ion Detection
- Certain imidazo[1,2-a]pyridine derivatives, including 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile, have been demonstrated to be efficient fluorescent probes for mercury ion detection in various solutions (Shao, Pang, Yan, Shi, & Cheng, 2011).
Coordination Polymers and Material Science
- The compound is used in the creation of coordination polymers and in material science. For example, its derivatives have been incorporated into zero-dimensional and one-dimensional coordination polymers with potential applications in supramolecular chemistry (Yin, Li, Yan, & Yong, 2021).
Mechanism of Action
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives often emit in the blue region with a high quantum yield and are characterized by good electronic and transport properties .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to have a broad spectrum of biological and pharmacological activity .
Pharmacokinetics
It is known that the optical and electrochemical properties of a compound can be changed via introduction of various functional groups into the 1-azaindolizine fragment .
Result of Action
It is known that these compounds often emit in the blue region with a high quantum yield and are characterized by good electronic and transport properties .
Action Environment
It is known that the compound has a storage temperature in an inert atmosphere between 2-8°c .
Safety and Hazards
Future Directions
The interest in 1-azaindolizine derivatives is related to the fact that these compounds often emit in the blue region with a high quantum yield and are characterized by good electronic and transport properties and a fairly high triplet state energy . They are currently studied in regard to their use in optoelectronics . This makes them promising subjects for study as materials for organic electronics .
properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-8-6(5-10)12-4-2-1-3-7(12)11-8/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVNGCCLBNOBSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701250837 | |
Record name | 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701250837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile | |
CAS RN |
131773-48-3 | |
Record name | 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131773-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701250837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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